molecular formula C11H9BrMgO B2375809 6-Methoxy-2-naphthylmagnesium bromide CAS No. 38046-82-1

6-Methoxy-2-naphthylmagnesium bromide

Cat. No.: B2375809
CAS No.: 38046-82-1
M. Wt: 261.40 g/mol
InChI Key: DMMNAMUAQVNNBC-UHFFFAOYSA-M
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Description

6-Methoxy-2-naphthylmagnesium bromide is an organometallic compound commonly used in organic synthesis as a Grignard reagent. It has the molecular formula C11H9BrMgO and a molecular weight of 261.40 g/mol . This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.

Chemical Reactions Analysis

As a Grignard reagent, 6-Methoxy-2-naphthylmagnesium bromide is highly reactive and participates in various types of chemical reactions:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.

Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are typically alcohols, ketones, and biaryl compounds .

Scientific Research Applications

6-Methoxy-2-naphthylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during these reactions .

Comparison with Similar Compounds

6-Methoxy-2-naphthylmagnesium bromide can be compared with other Grignard reagents such as:

  • 4-Methoxyphenylmagnesium bromide
  • 1-Naphthylmagnesium bromide
  • 2-Naphthylmagnesium bromide
  • 3-Fluorophenylmagnesium bromide

What sets this compound apart is its unique methoxy group at the 6-position, which can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

CAS No.

38046-82-1

Molecular Formula

C11H9BrMgO

Molecular Weight

261.40 g/mol

IUPAC Name

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide

InChI

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1

InChI Key

DMMNAMUAQVNNBC-UHFFFAOYSA-M

SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

solubility

not available

Origin of Product

United States

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